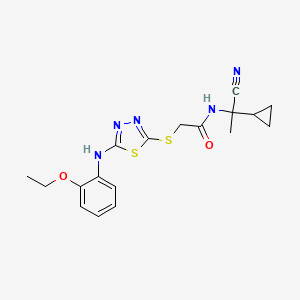
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromine atom attached to the second position of a pyridine ring, with a piperidin-4-ylmethoxy group at the third position. Its unique structure makes it a valuable candidate for various scientific applications, particularly as an inhibitor of specific enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromo-2-chloro-5-hydroxypridine with BOC-protected 4-(hydroxymethyl)piperidine in the presence of diisopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0°C. The resulting mixture is then subjected to further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling: Palladium catalysts and bases like potassium phosphate in solvents such as 1,4-dioxane are common.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in gene expression regulation and cancer initiation.
Industry: The compound can be used in the development of new drugs and therapeutic agents targeting epigenetic enzymes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine involves its interaction with LSD1. The compound acts as a competitive inhibitor, binding to the enzyme’s active site and preventing the demethylation of histone H3 lysine 4 (H3K4). This inhibition leads to increased methylation levels at H3K4, affecting gene expression and cellular proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: Similar structure but without the bromine atom.
4-(Piperidin-4-ylmethoxy)pyrazine: Contains a pyrazine ring instead of a pyridine ring.
N-(Pyridin-2-yl)amides: Structurally related compounds with different functional groups.
Uniqueness
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine is unique due to its potent inhibitory activity against LSD1, which is not commonly observed in other similar compounds. Its specific structure allows for high selectivity and efficacy in inhibiting this enzyme, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C11H15BrN2O |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
3-bromo-2-(piperidin-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2 |
Clave InChI |
WBLZMWAWPVZOKF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1COC2=C(C=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B15281067.png)
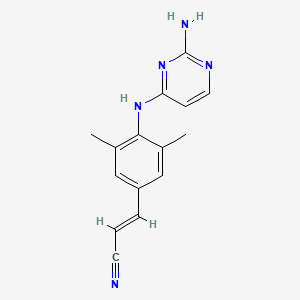
![2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15281080.png)
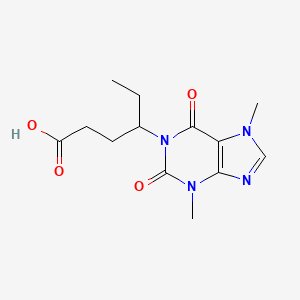
![N-[2-(morpholin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B15281089.png)

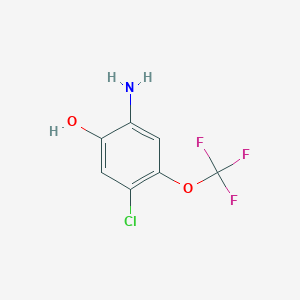
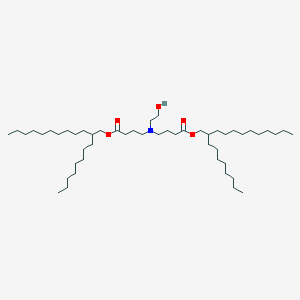
![{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane](/img/structure/B15281100.png)
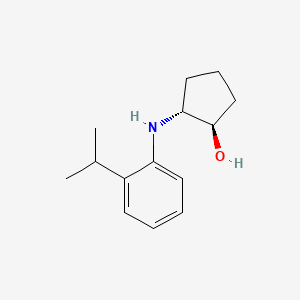
![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)
